N-cyclohexyl-N-methyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
CAS No.: 1058422-31-3
Cat. No.: VC11930782
Molecular Formula: C19H23N3O2
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058422-31-3 |
|---|---|
| Molecular Formula | C19H23N3O2 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | N-cyclohexyl-N-methyl-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |
| Standard InChI | InChI=1S/C19H23N3O2/c1-21(16-10-6-3-7-11-16)19(24)13-22-14-20-17(12-18(22)23)15-8-4-2-5-9-15/h2,4-5,8-9,12,14,16H,3,6-7,10-11,13H2,1H3 |
| Standard InChI Key | YAWNSRSZIYARHP-UHFFFAOYSA-N |
| SMILES | CN(C1CCCCC1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
| Canonical SMILES | CN(C1CCCCC1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
Introduction
Structural and Chemical Profile of N-Cyclohexyl-N-Methyl-2-(6-Oxo-4-Phenyl-1,6-Dihydropyrimidin-1-Yl)Acetamide
The compound features a 1,6-dihydropyrimidin-6-one core substituted at position 4 with a phenyl group and at position 1 with an acetamide moiety bearing N-cyclohexyl and N-methyl substituents. The pyrimidinone ring system is aromatic, with keto-enol tautomerism possible at the 6-oxo position, a feature common to bioactive pyrimidine derivatives . The acetamide side chain introduces lipophilicity through the cyclohexyl group, which may enhance membrane permeability, while the methyl group contributes to steric effects influencing receptor binding.
Key physicochemical properties inferred from analogs include:
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Molecular weight: ~371.45 g/mol (calculated from structural formula).
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LogP: ~2.8 (estimated using cyclohexane/water partitioning models).
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Hydrogen bond donors/acceptors: 2 donors (NH groups), 3 acceptors (carbonyl oxygens).
These properties align with Lipinski’s rule of five, suggesting favorable oral bioavailability .
Synthetic Routes and Optimization
General Synthesis Strategy
The synthesis of analogous pyrimidinone derivatives typically follows a three-step protocol :
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Formation of the pyrimidinone core: Condensation of an aldehyde, ethyl cyanoacetate, and thiourea in ethanol with potassium carbonate yields 2-thiouracil-5-carbonitrile intermediates.
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Acetamide side chain preparation: Reaction of chloroacetyl chloride with secondary amines (e.g., N-methylcyclohexylamine) produces 2-chloro-N-substituted acetamides.
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Coupling reaction: The thiouracil intermediate reacts with the chloroacetamide derivative in dimethylformamide (DMF) with potassium carbonate to form the final product.
For N-cyclohexyl-N-methyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide, substituting N-methylcyclohexylamine in step 2 would yield the desired side chain.
Reaction Conditions and Yields
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Step 1: Reflux in ethanol (5–8 hours), yielding 60–75% of the pyrimidinone intermediate.
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Step 2: Reflux in acetone (4–5 hours), achieving 70–85% conversion to the chloroacetamide.
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Step 3: Stirring in DMF at room temperature (8–10 hours), providing final product yields of 50–65% after recrystallization .
Spectral Characterization and Analytical Data
While experimental data for the exact compound are unavailable, spectral profiles of structurally similar compounds (e.g., C1–C41 in ) allow reliable predictions:
Infrared Spectroscopy (IR)
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NH Stretch: ~3290 cm⁻¹ (broad, pyrimidinone NH and acetamide NH).
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C≡N Stretch: ~2225 cm⁻¹ (sharp, cyano group if present).
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C=O Stretch: ~1665 cm⁻¹ (pyrimidinone ketone and acetamide carbonyl).
Proton Nuclear Magnetic Resonance (¹H NMR)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrimidinone NH | 13.1–13.3 | Singlet |
| Acetamide NH | 9.3–9.4 | Singlet |
| S-CH₂ (if present) | 4.1–4.2 | Singlet |
| Cyclohexyl CH₂ | 1.2–1.8 | Multiplet |
| Aromatic protons (phenyl) | 7.1–7.8 | Multiplet |
Mass Spectrometry (ESI-MS)
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Molecular ion: m/z 371.45 [M⁺].
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Fragmentation patterns would likely include loss of the cyclohexyl group (m/z 258.3) and cleavage of the acetamide side chain (m/z 174.1) .
Antifungal Activity and Quantitative Structure-Activity Relationship (QSAR)
Inferred Biological Activity
Pyrimidinone derivatives exhibit antifungal activity against Candida albicans (MIC: 8–64 µg/mL) . The cyclohexyl group in N-cyclohexyl-N-methyl-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide may enhance lipophilicity, improving penetration into fungal cell membranes. QSAR studies on analogs highlight the importance of:
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Lipophilicity (LogP): Optimal values between 2.5–3.5 correlate with enhanced activity.
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Electron-withdrawing substituents: Nitro or chloro groups on the phenyl ring increase potency by stabilizing charge transfer interactions .
Predictive QSAR Models
Using genetic function approximation (GFA), key descriptors for antifungal activity include:
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CHI_3_C: Measures molecular branching, influencing steric interactions.
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Jurs_DPSA_1: Describes polar surface area, critical for membrane permeability.
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Molecular_SurfaceArea: Larger surfaces may improve binding to fungal cytochrome P450 enzymes .
Future Directions and Applications
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Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields.
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Biological Screening: Prioritize in vitro assays against drug-resistant fungal strains (e.g., Candida auris).
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Structural Modifications: Introduce fluorine atoms at the phenyl ring to enhance metabolic stability.
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